molecular formula C7H4BrNO2 B2448951 7-Bromo-1,2-benzoxazol-5-ol CAS No. 1360890-42-1

7-Bromo-1,2-benzoxazol-5-ol

Cat. No.: B2448951
CAS No.: 1360890-42-1
M. Wt: 214.018
InChI Key: DEYDZGZTDGOPEF-UHFFFAOYSA-N
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Description

“7-Bromo-1,2-benzoxazol-5-ol” is a chemical compound with the CAS Number: 1360890-42-1 . It has a molecular weight of 214.02 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using 2-aminophenol with various carbonyl compounds under different reaction conditions . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The IUPAC name for this compound is 7-bromobenzo[d]isoxazol-5-ol . The Inchi Code for this compound is 1S/C7H4BrNO2/c8-6-2-5(10)1-4-3-9-11-7(4)6/h1-3,10H .


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder in its physical form . It has a molecular weight of 214.02 .

Scientific Research Applications

Crystallographic and Structural Studies

7-Bromo-1,2-benzoxazol-5-ol and its derivatives have been a subject of interest in crystallographic and structural studies. For instance, a study detailed the unit cell dimensions and space group of 7-bromo-2,3-dihydro1,4-benzoxazepin-5(4H)-one, highlighting its pale yellow color and monoclinic crystal structure with a axis elongation (Khan, 1968).

Anti-Proliferative Properties

7-Bromo derivatives have been synthesized and tested for their anti-proliferative activities against a panel of human cancer cell lines. Specifically, 7-Bromo-5H-benzo[d]pyrrolo[2,1-b][1,3]oxazin-5-one showed significant effects, indicating potential applications in cancer therapy (Badolato et al., 2017).

Antimicrobial and Spectroscopic Applications

The compound and its variations have been studied for their antimicrobial properties, with certain derivatives exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria. For example, 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole showed a broad spectrum of activity, and its molecular structure, vibrational frequencies, and other properties were investigated using both experimental and theoretical approaches (Bhagyasree et al., 2013).

Antifungal Activities

Some derivatives of this compound have also demonstrated notable antifungal properties. For instance, 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives were synthesized and showed good fungicidal activity against fungi like Trichophyton mentagrophytes, indicating their potential use in antifungal applications (Napoletano et al., 1991).

Safety and Hazards

The safety information for “7-Bromo-1,2-benzoxazol-5-ol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary target of 7-Bromo-1,2-benzoxazol-5-ol is the estrogen receptor-beta (ER-β) . ER-β is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in various physiological processes such as regulation of the endocrine pancreas, modulation of visceral pain, and stress response .

Mode of Action

This compound acts as a potent, selective agonist for ER-β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to ER-β and activates it, leading to a series of changes in the cell .

Biochemical Pathways

Given its role as an er-β agonist, it is likely to influence pathways related to estrogen signaling . These pathways have downstream effects on a variety of physiological processes, including those mentioned above.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by ER-β . Its anxiolytic-like and antidepressant-like effects have been noted , suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ER-β may affect its ability to activate this receptor . Additionally, factors such as pH and temperature could potentially affect its stability .

Properties

IUPAC Name

7-bromo-1,2-benzoxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-6-2-5(10)1-4-3-9-11-7(4)6/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYDZGZTDGOPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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